4-Bromomandelic acid

Description

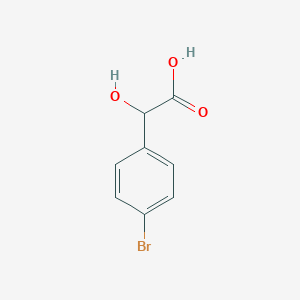

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZBRPQOYFDTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871938 | |

| Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | p-Bromomandelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6940-50-7, 7021-04-7 | |

| Record name | 4-Bromomandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromomandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromomandelic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromomandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-DL-mandelic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4429SL694F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Obscure Genesis of 4-Bromomandelic Acid: A Historical and Technical Review

While the precise moment of discovery and the identity of its initial synthesizer remain shrouded in the annals of 19th-century organic chemistry, the history of 4-Bromomandelic acid is intrinsically linked to the broader exploration of mandelic acid and its derivatives. This technical guide delves into the historical context of its emergence, details early synthesis methodologies, and provides a comprehensive look at the experimental protocols that defined its early characterization.

The parent compound, mandelic acid, was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of amygdalin, a component of bitter almonds.[1] This discovery opened a new avenue of research into α-hydroxy carboxylic acids and their derivatives. Throughout the 19th century, as the principles of aromatic substitution reactions became better understood, chemists began to systematically investigate the effects of introducing various functional groups onto the phenyl ring of mandelic acid. The bromination of mandelic acid, leading to the formation of this compound (also known as p-bromomandelic acid), was a logical step in this exploratory phase of organic synthesis.

While a singular "discovery" paper for this compound is not readily identifiable in contemporary databases, its existence and synthesis were documented in the comprehensive chemical repository, the Beilstein Handbook of Organic Chemistry. The Beilstein Registry Number for this compound is 1567909. This suggests its synthesis and characterization were known to the chemical community, likely in the late 19th or early 20th century, a period of intense activity in the synthesis of new organic compounds.

Early Synthesis and a Representative Experimental Protocol

Early synthetic routes to this compound likely mirrored the general methods for the synthesis of mandelic acid derivatives. A common and enduring approach involves the reaction of a substituted benzaldehyde with a cyanide source, followed by hydrolysis of the resulting cyanohydrin. In the case of this compound, the starting material would be 4-bromobenzaldehyde.

Below is a detailed experimental protocol representative of a classic laboratory synthesis of this compound, adapted from established methodologies for mandelic acid synthesis.

Synthesis of this compound from 4-Bromobenzaldehyde

This two-step synthesis proceeds via the formation of a 4-bromomandelonitrile intermediate, followed by its hydrolysis to the final product.

Step 1: Synthesis of 4-Bromomandelonitrile

-

Reactants:

-

4-Bromobenzaldehyde

-

Sodium Cyanide (or Potassium Cyanide)

-

An acid (e.g., Hydrochloric Acid or Sulfuric Acid)

-

A suitable solvent (e.g., water, ethanol)

-

-

Procedure:

-

A solution of sodium cyanide in water is prepared in a flask equipped with a stirrer and cooled in an ice bath.

-

4-Bromobenzaldehyde is dissolved in a suitable solvent, such as ethanol, and added dropwise to the cooled cyanide solution with continuous stirring.

-

A solution of a strong acid, such as hydrochloric acid, is then slowly added to the reaction mixture. The temperature should be carefully maintained below 10°C during this addition.

-

After the addition is complete, the reaction mixture is stirred for several hours at a low temperature to allow for the formation of the cyanohydrin.

-

The product, 4-bromomandelonitrile, may precipitate from the solution or can be extracted with a suitable organic solvent like diethyl ether.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 4-bromomandelonitrile.

-

Step 2: Hydrolysis of 4-Bromomandelonitrile to this compound

-

Reactants:

-

4-Bromomandelonitrile (from Step 1)

-

A strong acid (e.g., concentrated Hydrochloric Acid or Sulfuric Acid)

-

Water

-

-

Procedure:

-

The crude 4-bromomandelonitrile is added to a flask containing a concentrated strong acid.

-

The mixture is heated under reflux for several hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if using a less concentrated acid) or by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature and then poured onto crushed ice.

-

The precipitated crude this compound is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as water or a water-ethanol mixture, to yield pure this compound.

-

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Melting Point | 116-118 °C |

| CAS Registry Number | 6940-50-7 |

| Beilstein Registry Number | 1567909 |

Visualizing the Synthesis Pathway

The following diagrams illustrate the key chemical transformation and a generalized workflow for the synthesis of this compound.

Caption: Synthesis pathway of this compound from 4-bromobenzaldehyde.

Caption: Generalized experimental workflow for the synthesis of this compound.

References

A Technical Guide to the Synthesis of 4-Bromomandelic Acid from p-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented method for the synthesis of 4-bromomandelic acid, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available p-bromoacetophenone. The described protocol is based on established procedures, ensuring reliability and reproducibility for research and development applications.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from p-bromoacetophenone is efficiently achieved through a two-step reaction sequence. The initial step involves the α-bromination of the acetophenone derivative, followed by a hydrolysis reaction to yield the final product. A common and effective variation of this method employs a double bromination of the starting material to form p,α,α-tribromoacetophenone, which is then hydrolyzed under alkaline conditions.[1]

Reaction Pathway

The overall transformation can be visualized as follows:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following detailed experimental procedures are adapted from established and verified sources.[1]

Step 1: Synthesis of p,α,α-Tribromoacetophenone

This procedure outlines the dibromination of p-bromoacetophenone at the α-carbon.

Materials:

-

p-Bromoacetophenone

-

Glacial Acetic Acid

-

Bromine

-

50% Ethanol

Equipment:

-

1-L three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Gas outlet/trap

-

Ice-water bath

-

Suction filtration apparatus

Procedure:

-

In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, dissolve 100 g (0.5 mole) of p-bromoacetophenone in 300 ml of glacial acetic acid.[1]

-

Stir the solution and cool it to 20°C.

-

Prepare a solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid and add it dropwise to the reaction mixture over approximately 30 minutes. Crystals of the mono-α-brominated derivative will begin to separate.[1]

-

Following the first addition, prepare a second solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid and add it dropwise. Gentle heating may be necessary to maintain the reaction, but the temperature should be kept near 20°C. The solid will dissolve, and crystals of the di-α,α-brominated product will appear towards the end of the addition.[1]

-

Heat the flask to dissolve the contents, then transfer the mixture to a 1-L beaker and cool rapidly in an ice-water bath.

-

Filter the mixture with suction and wash the solid with 50% ethanol until it is colorless.[1]

-

The air-dried product, p,α,α-tribromoacetophenone, should have a melting point of 89–91°C. The expected yield is between 130–135 g.[1]

Step 2: Hydrolysis to this compound

This procedure describes the hydrolysis of the tribrominated intermediate to the final product.

Materials:

-

p,α,α-Tribromoacetophenone

-

Sodium Hydroxide

-

Water

-

Concentrated Hydrochloric Acid

-

Diethyl Ether

-

Benzene

-

Anhydrous Sodium Sulfate

Equipment:

-

Waring-type blender or a wide-mouthed bottle for mixing

-

Separatory funnel

-

Distillation apparatus

-

Beaker

-

Ice-water bath

-

Filtration apparatus

Procedure:

-

In a Waring-type blender, place 89 g (0.25 mole) of p,α,α-tribromoacetophenone and 100–150 ml of cold water. Mix for 10–15 minutes.[1]

-

Transfer the mixture to a 1-L wide-mouthed bottle, rinsing the blender with an additional 150–200 ml of ice-cold water.

-

Add crushed ice to the mixture to bring the temperature below 10°C.

-

Slowly add 100 ml of a chilled aqueous solution containing 50 g of sodium hydroxide while rotating the bottle.[1]

-

After the addition is complete, allow the mixture to stand for 10–15 minutes with occasional shaking.

-

Transfer the reaction mixture to a 2-L separatory funnel and extract three times with 150-ml portions of diethyl ether.

-

Acidify the aqueous layer by slowly adding 100 ml of concentrated hydrochloric acid. Cool the mixture in an ice-water bath during acidification.

-

Extract the acidified solution three times with 150-ml portions of diethyl ether.

-

Combine the ether extracts from the acidified solution and dry over anhydrous sodium sulfate.

-

Carefully remove the ether by distillation using a hot-water bath to yield a yellow oil that solidifies upon cooling.[1]

-

Recrystallize the product from 500 ml of benzene. Collect the crystals by filtration and wash with benzene until the filtrate is colorless.[1]

-

The air-dried product, this compound, should have a melting point of 117–119°C. The expected yield is between 40–48 g.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from p-bromoacetophenone.

| Step | Product | Starting Material | Moles (Start) | Moles (Product) | Yield (%) | Melting Point (°C) | Reference |

| 1 | p,α,α-Tribromoacetophenone | p-Bromoacetophenone | 0.5 | ~0.36 - 0.38 | 73 - 75 | 89 - 91 | [1] |

| 2 | This compound | p,α,α-Tribromoacetophenone | 0.25 | ~0.17 - 0.21 | 69 - 83 | 117 - 119 | [1] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis, purification, and analysis of this compound.

Caption: A step-by-step workflow for the synthesis of this compound.

Safety Considerations

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid is corrosive. Avoid contact with skin and eyes.

-

Hydrochloric Acid is corrosive. Handle with care and appropriate PPE.

-

Diethyl Ether is extremely flammable. Work in a well-ventilated area away from ignition sources.

-

Benzene is a known carcinogen. Handle only in a fume hood with appropriate PPE. Consider substituting with a less toxic solvent like toluene for recrystallization if possible, though this may require optimization.

This guide provides a comprehensive overview of a reliable synthetic route to this compound. For any application, it is crucial to consult original literature and adhere to all laboratory safety protocols.

References

physical and chemical properties of 4-Bromomandelic acid

An In-depth Technical Guide to 4-Bromomandelic Acid

Abstract

This compound (CAS No: 6940-50-7) is an aromatic alpha-hydroxy acid with significant applications in organic synthesis and as an analytical reagent.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a summary of its known reactivity and biological context. The information is intended for researchers, scientists, and professionals in drug development who require detailed technical data for their work.

Chemical and Physical Properties

This compound is a white to beige crystalline solid at room temperature.[3][4] Its core structure consists of a phenyl ring substituted with a bromine atom at the para position, and a hydroxyacetic acid group. This structure imparts chirality to the molecule.

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-bromophenyl)-2-hydroxyacetic acid | [4] |

| Synonyms | p-Bromomandelic acid, 4-Bromo-α-hydroxyphenylacetic acid | [2][5][6] |

| CAS Number | 6940-50-7 | [3][4][5] |

| EC Number | 230-085-1 | [6] |

| Molecular Formula | C₈H₇BrO₃ | [4][5] |

| Molecular Weight | 231.04 g/mol | [2][5][6] |

| Appearance | White to cream or beige powder/crystals | [3][4] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 115 - 120 °C | [3][4] |

| Boiling Point | 397.5 ± 27.0 °C (Predicted) | [7] |

| pKa | 3.14 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in water, ethanol, ether, and acetic acid. Soluble in hot benzene and hot chloroform. | [1] |

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound. While full spectra require access to specialized databases, the following information has been reported:

| Spectrum Type | Description | Source |

| ¹H NMR | Spectra have been recorded, with chemical shift data available in spectral databases. A representative spectrum for the related 4-chloromandelic acid shows characteristic peaks for the aromatic protons and the methine proton adjacent to the hydroxyl and carboxyl groups. | [8][9][10] |

| IR | Infrared spectra are available, which would typically show characteristic absorptions for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-Br stretching. | [8] |

| Mass Spectrometry | Mass spectra (GC-MS) are available for analysis. | [9] |

Reactivity and Stability

Stability: this compound is stable under normal storage conditions.[3][7]

Incompatible Materials: It should be kept away from strong oxidizing agents.[3][7]

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (hydrogen bromide gas).[3][7]

Reactivity: The molecule contains three primary functional groups that dictate its reactivity: the carboxylic acid, the secondary alcohol, and the brominated aromatic ring. The carboxylic acid can undergo esterification and other standard acid reactions. The alcohol group can be oxidized or participate in substitution reactions. The aromatic bromine can be displaced or participate in cross-coupling reactions under specific conditions.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the bromination of p-bromoacetophenone followed by hydrolysis.[11]

Methodology:

-

Dibromination of p-Bromoacetophenone:

-

Dissolve p-bromoacetophenone (0.5 mole) in glacial acetic acid (300 ml) in a three-necked flask equipped with a stirrer and dropping funnel.

-

Cool the solution to 20°C and add a solution of bromine (0.5 mole) in glacial acetic acid (100 ml) dropwise. Crystals of the mono-α-brominated derivative will separate.

-

Following the initial addition, add a second solution of bromine (0.5 mole) in glacial acetic acid (100 ml) dropwise, maintaining the temperature near 20°C. The solid will dissolve, and the di-α,α-brominated derivative will appear towards the end of the addition.

-

Heat the flask to dissolve the contents, then cool rapidly in an ice-water bath to precipitate the p,α,α-tribromoacetophenone.

-

Filter the solid with suction and wash with 50% ethanol until colorless. The resulting product is p,α,α-tribromoacetophenone.[11]

-

-

Hydrolysis to this compound:

-

Place the p,α,α-tribromoacetophenone (0.25 mole) and cold water into a blender and stir for 10-15 minutes.

-

Transfer the mixture to a wide-mouthed bottle, add crushed ice to bring the temperature below 10°C.

-

Slowly add a chilled aqueous solution of sodium hydroxide (50 g in 100 ml water).

-

Store the mixture in a refrigerator at 5°C for 4-5 days, shaking occasionally.

-

Filter the mixture and add an excess of concentrated hydrochloric acid to the filtrate to precipitate the crude this compound.

-

Extract the entire mixture with three portions of ether.

-

Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.[11]

-

-

Purification:

-

Remove the ether by distillation to yield a yellow oil that solidifies on cooling.

-

Recrystallize the solid product from hot benzene.

-

Collect the crystals by filtration and wash with benzene until the filtrate is colorless.

-

The air-dried product is this compound with a melting point of 117–119°C.[11]

-

Caption: Synthesis workflow for this compound.

Analytical Methods

The purity of this compound is typically assessed using the following methods:

-

Gas Chromatography (GC): Used to determine the percentage purity of the compound. A purity of >98.0% is commonly reported.

-

High-Performance Liquid Chromatography (HPLC): Another method to assess purity, with technical grades often specified at ≥90%.[5][6]

-

Neutralization Titration: An aqueous acid-base titration can be used to determine the assay, typically within a range of 98.0% to 102.0%.[4]

Biological Activity and Applications

While this compound itself is primarily a synthetic intermediate, the broader class of mandelic acids has known biological relevance.

-

Antimicrobial Properties: Mandelic acid and its derivatives are known to possess antimicrobial properties.[12][13] This activity is linked to their ability to penetrate cell membranes, which is influenced by their lipophilicity.[12][13] The bromo-substituent on this compound would increase its lipophilicity compared to unsubstituted mandelic acid, suggesting potential for antimicrobial activity. Bromophenol derivatives, in general, have shown significant antibacterial activity against strains like S. aureus and MRSA.[14]

-

Metabolic Precursor: Derivatives of mandelic acid are known to be formed during the metabolism of adrenaline and noradrenaline.[15] This highlights the role of the mandelic acid scaffold in biological pathways.

-

Reagent for Zirconium: p-Bromomandelic acid is used as a sensitive reagent for the determination of zirconium and its separation from other metals.[1][2]

Caption: Applications and biological context of this compound.

Safety and Handling

This compound is considered a hazardous substance.[16]

-

Hazards: It causes skin irritation and serious eye irritation. It may also cause respiratory irritation.[3]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[3]

-

Storage: Store in a cool, dark place, sealed in a dry environment.[1] Keep away from incompatible materials such as strong oxidizing agents.[3]

References

- 1. chembk.com [chembk.com]

- 2. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 4-Bromo-DL-mandelic acid (≥90% (HPLC)) - Amerigo Scientific [amerigoscientific.com]

- 6. 4-溴-DL-扁桃酸 technical, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. 4-Chloromandelic acid(7138-34-3) 1H NMR [m.chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mandelic acid - Wikipedia [en.wikipedia.org]

- 16. datasheets.scbt.com [datasheets.scbt.com]

4-Bromomandelic Acid: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 4-Bromomandelic acid, a key intermediate in pharmaceutical synthesis and analytical chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physical properties, synthesis, and applications.

Chemical Identity and Molecular Structure

This compound, with the CAS number 6940-50-7 , is a halogenated derivative of mandelic acid.[1][2][3] Its chemical structure features a bromine atom at the para-position of the phenyl ring, which significantly influences its reactivity and utility in organic synthesis.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 6940-50-7 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₃ | [2][3] |

| IUPAC Name | 2-(4-bromophenyl)-2-hydroxyacetic acid | [2] |

| Synonyms | p-Bromomandelic acid, 4-Bromo-α-hydroxyphenylacetic acid | [1][3] |

| Molecular Weight | 231.04 g/mol | [3] |

| Appearance | White to cream or beige powder/crystals | [1][2] |

| Melting Point | 114-120 °C | [2] |

| Purity | ≥98% (GC), ≥90% (HPLC) | [2][3] |

| SMILES | OC(C(O)=O)c1ccc(Br)cc1 | [3] |

| InChI Key | BHZBRPQOYFDTAB-UHFFFAOYSA-N | [3] |

Spectroscopic Data Summary:

| Technique | Key Features | Reference |

| ¹H NMR | Signals corresponding to aromatic protons, the α-proton, and the hydroxyl/carboxyl protons. The discrimination of enantiomers can be achieved using chiral derivatizing agents. | [4] |

| ¹³C NMR | Resonances for the carboxyl carbon, the α-carbon, and the aromatic carbons, including the carbon attached to the bromine. | [4][5] |

| IR (KBr) | Characteristic absorptions for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-Br stretching. | [3] |

| Mass Spec. | Molecular ion peak and fragmentation pattern consistent with the structure. | [3] |

Synthesis of this compound

A well-established method for the synthesis of this compound involves the bromination of p-bromoacetophenone followed by hydrolysis.[6]

Experimental Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Organic Syntheses[6]):

Step 1: Preparation of p,α,α-Tribromoacetophenone

-

In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and gas outlet, dissolve 100 g (0.5 mole) of p-bromoacetophenone in 300 ml of glacial acetic acid.

-

Cool the solution to 20°C and add a solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise over 30 minutes.

-

Following the first addition, add a second solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise over 30 minutes, maintaining the temperature as close to 20°C as possible.

-

Heat the flask to dissolve the contents, then cool rapidly in an ice-water bath to precipitate the product.

-

Filter the solid with suction and wash with 50% ethanol until colorless. The yield of p,α,α-tribromoacetophenone is typically 130–135 g (73–75%).

Step 2: Hydrolysis to Sodium 4-Bromomandelate

-

Place 89 g (0.25 mole) of p,α,α-tribromoacetophenone and 100–150 ml of cold water in a blender and stir for 10–15 minutes.

-

Transfer the mixture to a 1-L wide-mouthed bottle, rinse the blender with 150–200 ml of ice-cold water, and combine the rinsings.

-

Add crushed ice to bring the temperature below 10°C.

-

Slowly add 100 ml of a chilled aqueous solution containing 50 g of sodium hydroxide while rotating the bottle.

Step 3: Acidification and Extraction

-

Store the reaction mixture in a refrigerator (5°C) for 4–5 days with occasional shaking.

-

Filter the mixture and discard any insoluble material.

-

Add an excess of concentrated hydrochloric acid to the filtrate to precipitate the crude product.

-

Extract the entire mixture with three 200-ml portions of ether.

-

Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the ether by distillation to yield a yellow oil that solidifies upon cooling.

Step 4: Purification

-

Recrystallize the crude product from 500 ml of benzene.

-

Collect the crystals by filtration and wash with benzene until the filtrate is colorless.

-

The air-dried product yields 40–48 g (69–83% based on p,α,α-tribromoacetophenone) of pure this compound with a melting point of 117–119°C.

Applications in Research and Development

This compound is a versatile building block with significant applications in pharmaceutical development and analytical chemistry.

Chiral Resolving Agent

Optically active this compound is an important pharmaceutical intermediate and can be used as a chiral resolving agent.[1] The resolution of racemic mixtures is a critical step in the synthesis of many active pharmaceutical ingredients (APIs).

Logical Relationship for Chiral Resolution:

Caption: Chiral resolution process using a resolving agent.

A study by Wang et al. (2021) demonstrated the use of Levetiracetam as a resolving agent for several halogenated mandelic acids, including this compound, through enantiospecific co-crystallization.[1] The study investigated the effects of various parameters on the resolution efficiency, achieving significant enantiomeric excess.[1]

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory drugs.[7][8] Its structure allows for further functionalization to create more complex molecules with desired therapeutic properties. While specific, detailed synthetic routes for commercial drugs are often proprietary, the general utility of such halogenated mandelic acids is well-documented in the scientific literature and patents.[9]

Reagent for Zirconium Determination

Mandelic acid and its derivatives are effective precipitating agents for zirconium.[10] This property is utilized in gravimetric analysis to determine the concentration of zirconium in various samples.

Experimental Protocol for Gravimetric Determination of Zirconium (Adapted from[11]):

-

Prepare a solution of the sample containing zirconium in a 20% HCl solution.

-

Heat the solution and add a 15% solution of mandelic acid (or a derivative like this compound). Precipitation of zirconium mandelate will begin.

-

Allow the solution to stand overnight to ensure complete precipitation.

-

Reheat the solution to dissolve any co-precipitated mandelic acid and then filter the hot solution rapidly.

-

Wash the precipitate with a solution of 2g mandelic acid in 100 mL of 10% HCl.

-

Transfer the precipitate to a suitable filter paper and wash thoroughly with the wash solution.

-

Ignite the precipitate to convert it to zirconium dioxide (ZrO₂).

-

Cool and weigh the resulting ZrO₂ to determine the amount of zirconium in the original sample.

Quantitative Data from a Zirconium Determination Study:

| Parameter | Result | Reference |

| Recovery of Zr with Mandelic Acid Precipitation | ~99% | [12] |

| Relative Standard Deviation | 1.2% | [12] |

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a valuable chemical compound with established applications in both academic research and industrial drug development. Its well-defined synthesis, coupled with its utility as a chiral resolving agent, a pharmaceutical intermediate, and an analytical reagent, ensures its continued importance in the field of chemical sciences. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists and researchers.

This document is for informational purposes only and does not constitute a safety data sheet or a substitute for professional scientific guidance.

References

- 1. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. jsaer.com [jsaer.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Bromomandelic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Bromomandelic acid, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 | Doublet | 2H | Aromatic H (ortho to -Br) |

| ~7.35 | Doublet | 2H | Aromatic H (meta to -Br) |

| ~5.10 | Singlet | 1H | CH-OH |

| Broad | Singlet | 1H | -COOH |

| Broad | Singlet | 1H | -OH |

Note: The exact chemical shifts for the hydroxyl and carboxylic acid protons can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~139 | Quaternary Aromatic C-Br |

| ~132 | Aromatic CH (ortho to -Br) |

| ~128 | Aromatic CH (meta to -Br) |

| ~122 | Quaternary Aromatic C-CH |

| ~72 | CH-OH |

Note: These are estimated chemical shifts based on the analysis of similar compounds and known chemical shift ranges for the respective functional groups.[1][2][3]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1710 | Strong | C=O Stretch (Carboxylic Acid) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |

| ~1250 | Strong | C-O Stretch (Alcohol/Carboxylic Acid) |

| ~1070 | Strong | C-Br Stretch |

Note: The broadness of the O-H stretching bands is due to hydrogen bonding.[1][4][5][6][7]

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment Ion |

| 230/232 | Moderate | [M]+ (Molecular Ion) |

| 185/187 | High | [M - COOH]+ |

| 157/159 | High | [M - COOH - CO]+ |

| 107 | Moderate | [C₇H₅O]+ |

| 77 | Moderate | [C₆H₅]+ |

Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 peaks) with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between scans.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required. A relaxation delay of 2-5 seconds is typically employed.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the crystalline this compound is placed directly onto the diamond crystal of the ATR accessory.[8][9][10][11] Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[8][9][10]

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then recorded over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.[12][13][14][15]

Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

-

The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50 to 300 amu.

-

The resulting spectrum shows the relative abundance of the molecular ion and various fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]

- 10. mse.iastate.edu [mse.iastate.edu]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. as.uky.edu [as.uky.edu]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Solubility of 4-Bromomandelic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromomandelic acid, a key intermediate in organic synthesis. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing effective purification strategies, and formulating products. This document outlines the known qualitative solubility of this compound, presents a detailed experimental protocol for quantitative solubility determination, and visualizes the experimental workflow.

Introduction to this compound

This compound (CAS No: 6940-50-7) is a derivative of mandelic acid, featuring a bromine atom substituted at the para position of the phenyl ring. Its chemical structure, comprising a carboxylic acid, a hydroxyl group, and a bromophenyl group, influences its polarity and, consequently, its solubility in various solvents. The presence of both polar functional groups (hydroxyl and carboxyl) and a larger, less polar bromophenyl group suggests a nuanced solubility profile.

Solubility Profile of this compound

Currently, there is a lack of specific, publicly available quantitative data on the solubility of this compound in a range of common organic solvents. However, qualitative descriptions and data from analogous compounds provide a foundational understanding of its expected solubility.

Qualitative Solubility:

This compound is generally described as being soluble in several organic solvents, including:

-

Ethanol

-

Diethyl Ether

-

Acetic Acid

Its solubility in water is reported, though some sources suggest it is only slightly soluble. This variability may be attributed to factors such as temperature and the crystalline form of the acid. One study noted the maximum solubility concentration of DL-4-Bromomandelic acid in an assay buffer was 25 mM.

Expected Solubility Trends:

Based on its structure, this compound is expected to exhibit higher solubility in polar protic and polar aprotic solvents due to the potential for hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is anticipated to be lower.

Quantitative Solubility Data:

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a comprehensive set of organic solvents is not available. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Classification | Expected Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | Polar Protic | High | Data not available |

| Ethanol | Polar Protic | High | Data not available |

| Acetone | Polar Aprotic | Moderate to High | Data not available |

| Ethyl Acetate | Moderately Polar | Moderate | Data not available |

| Dichloromethane | Non-Polar | Low to Moderate | Data not available |

| Toluene | Non-Polar | Low | Data not available |

| Hexane | Non-Polar | Very Low | Data not available |

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, the following detailed experimental protocol, based on the widely accepted equilibrium solubility (shake-flask) method, is provided.

Objective: To determine the quantitative solubility of this compound in various organic solvents at a specified temperature (e.g., 25°C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Sample Analysis (using HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

While qualitative data suggests that this compound is soluble in polar organic solvents, a significant gap exists in the scientific literature regarding its quantitative solubility. The experimental protocol detailed in this guide provides a robust framework for researchers to generate this critical data. Accurate solubility data is indispensable for the efficient use of this compound in research and development, enabling informed solvent selection for synthesis, purification, and formulation, ultimately contributing to more reproducible and scalable chemical processes.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical and Computational Analysis of 4-Bromomandelic Acid

Introduction

This compound, a halogenated derivative of mandelic acid, is a significant organic compound with the chemical formula C₈H₇BrO₃.[1] It serves as a valuable analytical reagent, particularly in the analysis of zirconium and hafnium, and as an intermediate in the synthesis of pharmaceuticals.[2][3] Understanding its molecular structure, vibrational properties, and electronic behavior is crucial for its application in designing novel molecules with specific biological or material properties.

While extensive experimental and computational research on this compound is not widely published, this guide provides a comprehensive framework for its study by leveraging established theoretical methods. We draw objective comparisons and methodologies from closely related analogues, such as other brominated aromatic compounds and mandelic acid derivatives, for which detailed computational data are available.[4][5][6] This document outlines the standard computational protocols, expected theoretical outcomes, and relevant experimental procedures to provide a thorough understanding of this compound from a theoretical and computational perspective.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule belonging to the aromatic α-hydroxy carboxylic acids. Its core structure consists of a phenyl group substituted with a bromine atom at the para (4) position, with a hydroxyacetic acid group attached to the ring.

| Property | Value | Source |

| IUPAC Name | 2-(4-bromophenyl)-2-hydroxyacetic acid | [1][3] |

| Molecular Formula | C₈H₇BrO₃ | [1][3] |

| Molecular Weight | 231.04 g/mol | [1] |

| CAS Number | 6940-50-7 | [1][3] |

| Appearance | White to cream crystalline powder | [3] |

| Melting Point | 117-119 °C | [2] |

Theoretical and Computational Methodologies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] It is a primary tool for predicting the molecular properties of compounds like this compound.

Standard Computational Protocol

Theoretical investigations typically follow a standardized workflow. The geometry of the this compound molecule is first optimized to find its lowest energy conformation. This is commonly performed using the Gaussian suite of programs with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a comprehensive basis set like 6-311++G(d,p).[4][6][8] Following optimization, frequency calculations are performed at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to predict vibrational spectra (IR and Raman).

Key Areas of Computational Analysis

The relationship between a molecule's structure and its properties can be effectively elucidated using DFT. Calculations provide insight into geometry, spectral characteristics, and electronic behavior, which are fundamental to understanding reactivity and potential biological activity.

Analysis of Molecular Properties (Computational Results)

Vibrational Analysis (FT-IR and Raman Spectroscopy)

Theoretical frequency calculations are essential for interpreting experimental FT-IR and FT-Raman spectra. By calculating the potential energy distribution (PED), specific vibrational modes can be assigned to observed spectral bands.[6][9] For this compound, key vibrational modes of interest include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, C-H bending modes, aromatic C-C stretching, and the characteristic C-Br stretching vibration.[6]

The table below presents a representative comparison of experimental and calculated vibrational frequencies for a similar molecule, 4-bromophenylboronic acid, illustrating the typical agreement achieved after scaling the theoretical values. A similar analysis would be performed for this compound.

| Assignment (for 4-bromophenylboronic acid) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

| O-H stretch | 3220 | - | 3730 |

| C-H stretch | 3060 | 3077 | 3086 |

| C-C stretch | 1590 | 1588 | 1595 |

| C-H in-plane bend | 1170 | 1178 | 1174 |

| C-Br stretch | 532 | 308 | 547 |

Data adapted from a study on 4-bromophenylboronic acid for illustrative purposes.[6]

Electronic Properties

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining molecular reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) indicates the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity.[7] For mandelic acid derivatives, substitutions on the aromatic ring can alter the π-electron system and thus change the HOMO-LUMO gap.[8]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack.[7] In this compound, the oxygen atoms of the carboxyl and hydroxyl groups are expected to be the most electron-rich (red/yellow regions), making them susceptible to electrophilic attack. The hydrogen atoms and the region around the bromine atom would show comparatively electron-deficient (blue) areas.[7][8]

Experimental Protocols

Synthesis of this compound

A reliable, multi-step synthesis protocol for p-Bromomandelic acid has been published in Organic Syntheses.[2] The procedure involves the dibromination of p-bromoacetophenone followed by alkaline hydrolysis.

Step A: Synthesis of p,α,α-Tribromoacetophenone

-

In a 1-L three-necked flask equipped with a mechanical stirrer, add 100 g (0.5 mole) of p-bromoacetophenone and 300 ml of glacial acetic acid.

-

Stir the solution and cool to 20°C.

-

Add a solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise over 30 minutes.

-

After the initial addition, add a second solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise. The temperature should be maintained near 20°C.

-

Heat the flask to dissolve the contents, then transfer to a 1-L beaker and cool rapidly in an ice-water bath.

-

Filter the mixture with suction and wash the solid with 50% ethanol until colorless. The yield of the intermediate is approximately 130–135 g.[2]

Step B: Synthesis of p-Bromomandelic Acid

-

Place 89 g (0.25 mole) of the p,α,α-tribromoacetophenone from Step A and 100–150 ml of cold water into a blender.

-

Stir for 10-15 minutes and transfer the mixture to a 1-L wide-mouthed bottle, rinsing the blender with additional ice-cold water.

-

Add crushed ice to bring the temperature below 10°C.

-

Slowly add 100 ml of a chilled aqueous solution containing 50 g of sodium hydroxide while rotating the bottle.

-

After the reaction, acidify the solution with concentrated hydrochloric acid.

-

Extract the product with several portions of ether.

-

Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the ether by distillation to yield a yellow oil that solidifies upon cooling.

-

Recrystallize the product from 500 ml of benzene. The final air-dried product weighs 40–48 g, with a melting point of 117–119°C.[2]

Spectroscopic Characterization Protocols

-

FT-IR and FT-Raman Spectroscopy: The solid-phase FT-IR and FT-Raman spectra are recorded to identify the vibrational modes of the molecule. For FT-IR, the sample is typically prepared as a KBr pellet. For FT-Raman, a sample is placed in a capillary tube and exposed to a laser source. The resulting spectra provide a molecular fingerprint that can be compared with theoretical calculations.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and spectra are recorded on an NMR spectrometer. Chemical shifts are calculated theoretically using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental data.[1][10]

Potential Applications in Drug Development

Computational methods are integral to modern drug discovery. Molecular docking is a key technique used to predict the binding orientation and affinity of a small molecule (ligand) to a target protein.

Molecular Docking

In a typical molecular docking study, the 3D structure of this compound (optimized via DFT) would be docked into the active site of a biologically relevant protein target. The simulation calculates a binding score (e.g., in kcal/mol), which estimates the binding affinity.[11] This allows for the virtual screening of many compounds and helps prioritize candidates for further experimental testing. Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues, are analyzed to understand the binding mode.[12]

Conclusion

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound. By employing Density Functional Theory, researchers can predict its structural, vibrational, and electronic properties with high accuracy. These computational insights, when combined with established experimental protocols for synthesis and characterization, create a powerful framework for understanding this molecule. For drug development professionals, these computational techniques, particularly molecular docking, offer an efficient path to explore the therapeutic potential of this compound and its derivatives as inhibitors or modulators of biological targets.

References

- 1. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. PlumX [plu.mx]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. FT-IR, FT-Raman spectra and ab initio DFT vibrational analysis of p-bromophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4'-dibromodiphenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Molecular Modeling Investigation of the Therapeutic Potential of Marine Compounds as DPP-4 Inhibitors [mdpi.com]

- 12. Discovery of novel bromodomain-containing protein 4 (BRD4-BD1) inhibitors combined with 3d-QSAR, molecular docking and molecular dynamics in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromomandelic Acid: A Comprehensive Technical Guide to Safe Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety information and detailed handling protocols for 4-Bromomandelic acid. The following sections offer a structured overview of the compound's properties, associated hazards, and the necessary precautions to ensure a safe laboratory environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is crucial for designing experiments, selecting appropriate storage conditions, and planning emergency responses.

| Property | Value | Reference |

| Chemical Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.05 g/mol | [1][3] |

| Appearance | White to beige or light yellow crystalline powder | [1][2] |

| Melting Point | 115 - 120 °C (239 - 248 °F) | [1] |

| Boiling Point | 397.5 ± 27.0 °C (Predicted) | [4] |

| Solubility | Slightly soluble in water. | [1] |

| Odor | Odorless | [1] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance.[5][6] Awareness of its primary hazards and toxicological profile is critical for risk assessment and the implementation of appropriate safety measures.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][7] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[3][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][6] |

Toxicological Information:

| Endpoint | Data |

| Acute Toxicity | No acute toxicity information is available for this product. The toxicological properties have not been fully investigated.[1][7] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4] |

| Germ Cell Mutagenicity | No data available.[1][4] |

| Reproductive Toxicity | No data available.[1][4] |

Experimental Protocols: Safe Handling Procedures

Adherence to detailed experimental protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE) Selection

A risk assessment should always precede the handling of this compound to ensure the appropriate level of PPE is utilized.

Weighing and Transferring Solid this compound

Objective: To safely weigh and transfer solid this compound while minimizing the generation of dust.

Methodology:

-

Preparation:

-

Ensure all required PPE is worn as determined by the risk assessment.

-

Perform the weighing procedure in a chemical fume hood or a ventilated balance enclosure to control dust.

-

Designate a specific area for weighing and decontaminate it before and after use.

-

-

Procedure:

-

Use a clean, tared weigh boat or container.

-

Carefully scoop the required amount of this compound using a clean spatula.

-

Avoid jerky movements that could generate dust.

-

Close the main container of this compound immediately after use.

-

Gently tap the spatula on the inside of the weigh boat to dislodge any remaining powder.

-

Transfer the weighed solid to the reaction vessel. If necessary, use a powder funnel.

-

-

Decontamination:

-

Wipe the spatula and weighing area with a damp cloth or paper towel to collect any residual dust.

-

Dispose of the cleaning materials as hazardous waste.

-

Wash hands thoroughly after the procedure.

-

Preparation of a Solution

Objective: To safely dissolve solid this compound in a solvent.

Methodology:

-

Preparation:

-

Wear appropriate PPE, including eye protection and gloves resistant to the chosen solvent.

-

Conduct the procedure in a well-ventilated chemical fume hood.

-

-

Procedure:

-

Add the chosen solvent to the reaction vessel first.

-

Slowly add the pre-weighed this compound to the solvent while stirring. This helps to prevent clumping and splashing.

-

If necessary, gently heat the solution to aid dissolution, ensuring the solvent's flash point is not exceeded.

-

Keep the container covered as much as possible to minimize vapors.

-

-

Post-Procedure:

-

Ensure the container is securely sealed.

-

Clean any spills immediately according to the spill cleanup protocol.

-

Spill Cleanup Protocol

Objective: To safely clean up a small spill of solid this compound.

Methodology:

-

Immediate Actions:

-

Alert personnel in the immediate area.

-

Evacuate the area if the spill is large or if there is significant dust in the air.

-

Ensure proper PPE is worn before attempting cleanup.

-

-

Containment and Cleanup:

-

For a small, dry spill, gently cover it with a damp paper towel to avoid raising dust.

-

Alternatively, cover the spill with an absorbent material like sand or vermiculite.

-

Carefully sweep up the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.

-

For spills of a solution, absorb with an inert material (e.g., vermiculite, sand, or earth).

-

-

Decontamination:

-

Clean the spill area with soap and water.

-

Place all contaminated materials, including PPE, into a sealed bag for hazardous waste disposal.

-

Wash hands thoroughly after cleanup is complete.

-

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

Storage Conditions:

-

Keep in a dry, cool, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials.[5]

Incompatible Materials:

-

Strong oxidizing agents: Contact can lead to vigorous reactions.[5][6]

-

Oxidizing agents: General category of incompatibility.[1]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |

| Ingestion | Clean mouth with water. Get medical attention. |

Disposal Considerations

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5] Do not empty into drains. Contaminated packaging should be treated as hazardous waste.

This guide is intended to provide comprehensive safety information for trained laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and perform a thorough risk assessment for your specific experimental conditions.

References

- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. sjsu.edu [sjsu.edu]

- 5. Discover the step-by-step cleaning for sulfuric acid spills. [northindustrial.net]

- 6. enhs.uark.edu [enhs.uark.edu]

- 7. fishersci.com [fishersci.com]

A Technical Guide to High-Purity 4-Bromomandelic Acid for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 4-Bromomandelic acid, a key intermediate in the pharmaceutical industry and a valuable reagent in analytical chemistry. This document details commercially available grades, analytical specifications, and relevant experimental protocols to support researchers and drug development professionals in sourcing and utilizing this compound.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable chemical suppliers. The quality and specifications can vary between suppliers and grades, making careful selection critical for specific research and development needs. The following table summarizes the specifications of this compound from various commercial sources.

| Supplier | Product Number/Grade | Purity Specification | Analytical Method(s) | Appearance | Melting Point (°C) |

| Thermo Scientific Chemicals | AC159980250 | 98+% | GC, Aqueous acid-base Titration[1] | White to cream crystals or powder[1] | 114.0 - 120.0[1] |

| Sigma-Aldrich | 381675 | ≥90% | HPLC[2] | Not specified | 116 - 118 (lit.)[2] |

| Tokyo Chemical Industry (TCI) | B0609 | >98.0% | GC, Neutralization titration[3] | White to light yellow to dark green powder to crystalline[3] | 116.0 - 119.0[3] |

| Matrix Scientific | 005380 | Not specified | Not specified | Not specified | Not specified |

| Amerigo Scientific | AMS.381675 | ≥90% | HPLC[4] | Not specified | Not specified |

Synthesis and Purification

High-purity this compound can be synthesized through various routes. A common laboratory-scale preparation involves the bromination of p-bromoacetophenone followed by hydrolysis. The following is a detailed protocol adapted from established literature.[5]

Experimental Protocol: Synthesis of p-Bromomandelic Acid[5]

Part A: p,α,α-Tribromoacetophenone

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, dissolve 100 g (0.5 mole) of p-bromoacetophenone in 300 ml of glacial acetic acid.

-

Cool the solution to 20°C while stirring.

-

Slowly add a solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise over approximately 30 minutes. Crystals of the mono-α-brominated derivative will begin to separate.

-

Following the first addition, add a second solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise over about 30 minutes. Gentle heating may be necessary to maintain the reaction, but the temperature should be kept near 20°C.

-

Once the addition is complete, heat the flask to dissolve the contents.

-

Transfer the hot solution to a 1-liter beaker and cool it rapidly in an ice-water bath.

-

Filter the resulting solid with suction and wash with 50% ethanol until the product is colorless.

-

The air-dried product (p,α,α-tribromoacetophenone) should have a melting point of 89–91°C and is sufficiently pure for the next step.

Part B: p-Bromomandelic Acid

-

In a blender, mix 89 g (0.25 mole) of p,α,α-tribromoacetophenone with 100–150 ml of cold water for 10–15 minutes.

-

Transfer the mixture to a 1-liter wide-mouthed bottle, rinsing the blender with an additional 150–200 ml of ice-cold water and adding it to the bottle.

-

Add crushed ice to bring the temperature below 10°C.

-

Slowly add 100 ml of a chilled aqueous solution containing 50 g of sodium hydroxide while rotating the bottle.

-

Store the mixture in a refrigerator at 5°C for 4–5 days, with occasional shaking.

-

Filter the mixture to remove any insoluble material.

-

Acidify the filtrate with an excess of concentrated hydrochloric acid.

-

Extract the resulting mixture, containing a white solid, with three 200-ml portions of ether.

-

Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.

-

Carefully remove the ether by distillation using a hot-water bath to yield a yellow oil that solidifies upon cooling.

-

Recrystallize the crude product from 500 ml of benzene.

-

Collect the crystals by filtration and wash with benzene until the filtrate is colorless.

-

The air-dried p-Bromomandelic acid should have a melting point of 117–119°C.

Analytical Methods for Purity Assessment

Ensuring the high purity of this compound is crucial for its application in pharmaceutical development. A variety of analytical techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most common and reliable methods.

Experimental Protocol: Purity Determination by HPLC

This protocol provides a general framework for the purity analysis of this compound by reverse-phase HPLC. Method parameters may need to be optimized for specific equipment and impurity profiles.

-

Standard and Sample Preparation:

-

Prepare a stock solution of a this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Prepare a sample solution of the this compound to be tested at the same concentration in the same diluent.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm).

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-